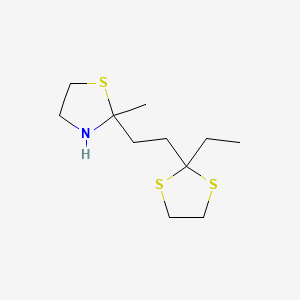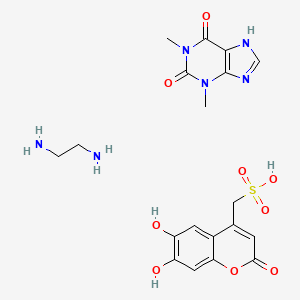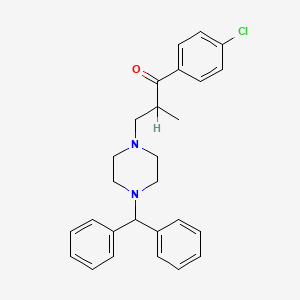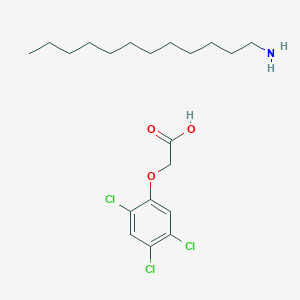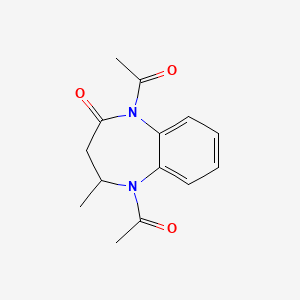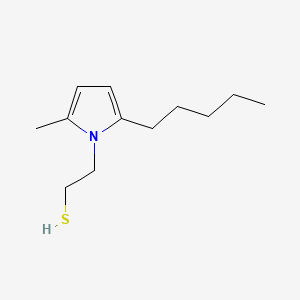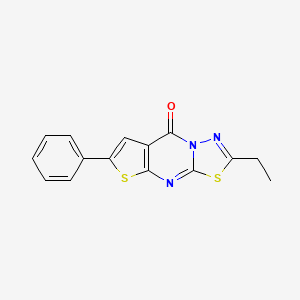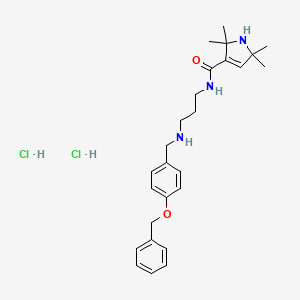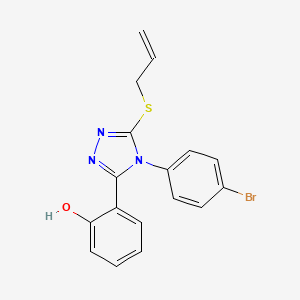![molecular formula C35H36BrNO2 B12730853 (10-benzyl-1,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-yl) 2,2-diphenylacetate;hydrobromide CAS No. 137638-86-9](/img/structure/B12730853.png)
(10-benzyl-1,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-yl) 2,2-diphenylacetate;hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(10-Benzyl-1,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-yl) 2,2-Diphenylacetat;Hydrobromid ist eine komplexe organische Verbindung mit einer einzigartigen trizyklischen Struktur.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (10-Benzyl-1,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-yl) 2,2-Diphenylacetat;Hydrobromid umfasst typischerweise mehrere Schritte, beginnend mit leicht verfügbaren Vorstufen. Die wichtigsten Schritte umfassen:
Bildung des trizyklischen Kerns: Dies wird durch eine Reihe von Cyclisierungsreaktionen erreicht, die oft die Verwendung starker Säuren oder Basen als Katalysatoren beinhalten.
Einführung der Benzyl- und Dimethylgruppen: Diese Gruppen werden typischerweise durch Alkylierungsreaktionen unter Verwendung von Reagenzien wie Benzylchlorid und Methyliodid hinzugefügt.
Veresterung: Der letzte Schritt beinhaltet die Veresterung des trizyklischen Kerns mit 2,2-Diphenylessigsäure, gefolgt von der Zugabe von Bromwasserstoffsäure zur Bildung des Hydrobromidsalzes.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung würde wahrscheinlich die Optimierung des Synthesewegs beinhalten, um die Ausbeute zu maximieren und die Kosten zu minimieren. Dies könnte die Verwendung von kontinuierlichen Strömungsreaktoren für die Cyclisierungsschritte und die Entwicklung effizienterer Katalysatoren für die Alkylierungs- und Veresterungsreaktionen umfassen.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (10-benzyl-1,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-yl) 2,2-diphenylacetate;hydrobromide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the tricyclic core: This is achieved through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts.
Introduction of the benzyl and dimethyl groups: These groups are typically added through alkylation reactions, using reagents such as benzyl chloride and methyl iodide.
Esterification: The final step involves the esterification of the tricyclic core with 2,2-diphenylacetic acid, followed by the addition of hydrobromic acid to form the hydrobromide salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization steps and the development of more efficient catalysts for the alkylation and esterification reactions.
Analyse Chemischer Reaktionen
Arten von Reaktionen
(10-Benzyl-1,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-yl) 2,2-Diphenylacetat;Hydrobromid unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Diese Verbindung kann mit Reagenzien wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, was zur Bildung verschiedener oxidierter Derivate führt.
Reduktion: Reduktionsreaktionen können mit Reagenzien wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden, was zur Bildung reduzierter Analoga führt.
Substitution: Die Verbindung kann nukleophile Substitutionsreaktionen eingehen, insbesondere an den Benzyl- und Diphenylacetat-Molekülen, unter Verwendung von Reagenzien wie Natriummethoxid oder Kalium-tert-butoxid.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat unter sauren oder basischen Bedingungen.
Reduktion: Lithiumaluminiumhydrid in trockenem Diethylether.
Substitution: Natriummethoxid in Methanol.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene oxidierte, reduzierte und substituierte Derivate der ursprünglichen Verbindung, von denen jedes möglicherweise einzigartige Eigenschaften und Anwendungen besitzt.
Wissenschaftliche Forschungsanwendungen
Chemie
In der Chemie wird (10-Benzyl-1,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-yl) 2,2-Diphenylacetat;Hydrobromid als Baustein für die Synthese komplexerer Moleküle verwendet. Seine einzigartige Struktur macht es zu einem wertvollen Zwischenprodukt bei der Entwicklung neuer Materialien und Katalysatoren.
Biologie
In der biologischen Forschung wird diese Verbindung wegen ihres Potenzials als pharmakologisches Mittel untersucht. Seine trizyklische Struktur ähnelt der von mehreren bekannten bioaktiven Molekülen, was darauf hindeutet, dass es interessante biologische Aktivitäten haben könnte.
Medizin
In der Medizin wird (10-Benzyl-1,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-yl) 2,2-Diphenylacetat;Hydrobromid auf sein Potenzial als Therapeutikum untersucht. Vorläufige Studien legen nahe, dass es eine Aktivität gegen bestimmte Krebsarten und Infektionskrankheiten haben könnte.
Industrie
In der Industrie wird diese Verbindung bei der Entwicklung neuer Materialien mit einzigartigen Eigenschaften verwendet. Seine trizyklische Struktur macht es zu einer wertvollen Komponente bei der Gestaltung von Polymeren und anderen fortschrittlichen Materialien.
Wirkmechanismus
Der Wirkmechanismus von (10-Benzyl-1,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-yl) 2,2-Diphenylacetat;Hydrobromid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen in Zellen. Es wird angenommen, dass die Verbindung an bestimmte Proteine und Enzyme bindet, ihre Aktivität verändert und zu verschiedenen biologischen Wirkungen führt. Die genauen beteiligten Pfade werden noch untersucht, aber es wird vermutet, dass die Verbindung die Zellsignalisierung und den Stoffwechsel beeinflussen kann.
Wirkmechanismus
The mechanism of action of (10-benzyl-1,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-yl) 2,2-diphenylacetate;hydrobromide involves its interaction with specific molecular targets within cells. The compound is believed to bind to certain proteins and enzymes, altering their activity and leading to various biological effects. The exact pathways involved are still under investigation, but it is thought that the compound may interfere with cell signaling and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- (10-Benzyl-1,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-yl) Acetat
- (10-Benzyl-1,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-yl) 2,2-Diphenylpropionat
Einzigartigkeit
Was (10-Benzyl-1,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-yl) 2,2-Diphenylacetat;Hydrobromid von ähnlichen Verbindungen unterscheidet, ist seine spezifische Kombination von funktionellen Gruppen und seine Form als Hydrobromidsalz. Diese Merkmale verleihen einzigartige chemische und biologische Eigenschaften, was es zu einer Verbindung von erheblichem Interesse für weitere Forschung und Entwicklung macht.
Eigenschaften
CAS-Nummer |
137638-86-9 |
|---|---|
Molekularformel |
C35H36BrNO2 |
Molekulargewicht |
582.6 g/mol |
IUPAC-Name |
(10-benzyl-1,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-yl) 2,2-diphenylacetate;hydrobromide |
InChI |
InChI=1S/C35H35NO2.BrH/c1-25-32-22-29-18-19-30(23-31(29)35(25,2)20-21-36(32)24-26-12-6-3-7-13-26)38-34(37)33(27-14-8-4-9-15-27)28-16-10-5-11-17-28;/h3-19,23,25,32-33H,20-22,24H2,1-2H3;1H |
InChI-Schlüssel |
CWGBETZBOUTXKL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C2CC3=C(C1(CCN2CC4=CC=CC=C4)C)C=C(C=C3)OC(=O)C(C5=CC=CC=C5)C6=CC=CC=C6.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


